Articaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analgesia in Different Procedures:

- Pediatric Dentistry: Studies show articaine's effectiveness in managing pain during procedures like pulpotomies in children under four years old, potentially offering a less painful experience compared to other local anesthetics [].

- Orofacial Surgery: Research suggests articaine's efficacy in providing local anesthesia during minor oral surgery procedures like tooth extractions and implant placement [].

Comparison with Other Local Anesthetics:

- Efficacy and Safety: Studies compare articaine's effectiveness and safety with other commonly used local anesthetics, like lidocaine. While both offer similar durations of action, articaine might display faster onset and lower systemic toxicity [].

- Neurological Effects: Research investigates articaine's potential for causing temporary sensory disturbances (paresthesia) compared to other local anesthetics. While initial reports raised concerns, subsequent studies suggest its safety profile is comparable to other options [].

Exploring New Applications:

- Beyond Dentistry: Scientific research continues to explore the potential of articaine outside dentistry. Studies investigate its use as a topical anesthetic for pain management in other medical settings [].

Pharmacological Properties:

- Mechanism of Action: Research focuses on understanding articaine's mechanism of action at the cellular level, including its interaction with nerve cells and its effect on nerve impulse transmission [].

- Metabolism and Excretion: Studies explore articaine's metabolism and excretion pathways to understand its effects on the body and potential drug interactions [].

Ongoing Research:

- Optimizing Formulations: Ongoing research investigates developing new formulations of articaine for improved efficacy, reduced side effects, and longer-lasting action [].

- Safety and Long-term Effects: Continued research focuses on ensuring the long-term safety of articaine and identifying any potential risks associated with its use.

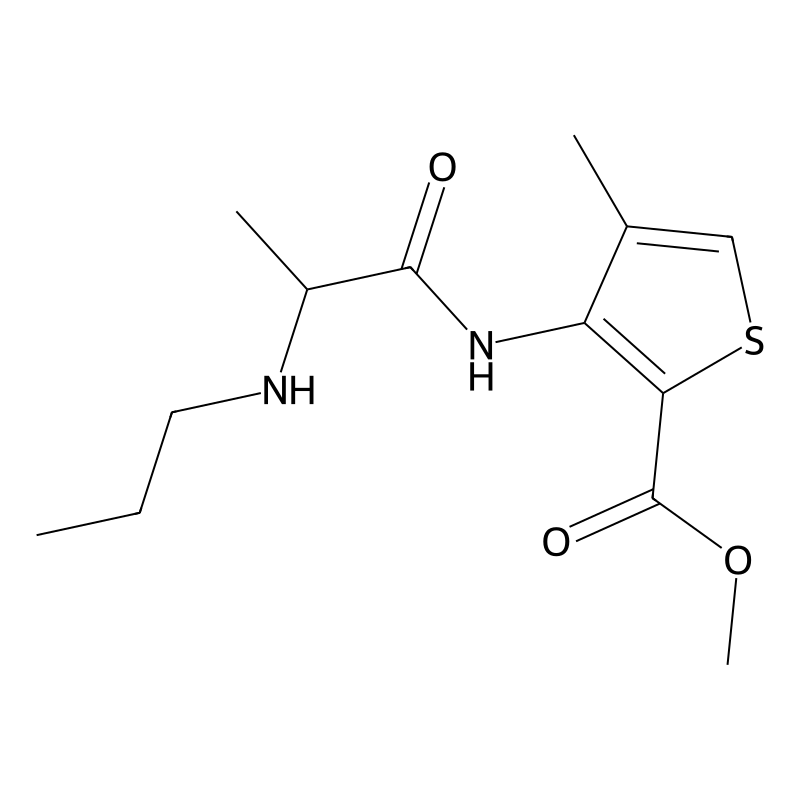

Articaine is a local anesthetic belonging to the amide class, specifically designed for dental procedures. It is unique due to its thiophene ring structure, which enhances its lipid solubility and potency compared to traditional anesthetics that typically contain a benzene ring. This compound is widely utilized in various countries, particularly in Europe, where it has become the most commonly employed local anesthetic in dentistry. Articaine is available in several formulations, often combined with epinephrine to prolong its effects and reduce bleeding during surgical procedures .

Articaine acts by reversibly blocking sodium channels in nerve cells. These channels are essential for nerve impulses, and by blocking them, articaine prevents pain signals from reaching the brain, leading to local anesthesia [].

Physical and Chemical Properties

- Appearance: White crystalline powder

- Melting point: 160-162 °C

- Solubility: Highly soluble in water

- pKa: 7.8

Articaine is generally considered safe when used at recommended doses. However, potential side effects include temporary numbness, tingling, dizziness, and headache []. In rare cases, allergic reactions may occur []. Articaine should be used with caution in individuals with certain medical conditions, such as severe heart disease or liver problems [].

Data on Toxicity:

- The median lethal dose (LD50) of articaine in rats is reported to be significantly higher than that of lidocaine, indicating lower overall toxicity.

Articaine's primary mechanism of action involves blocking nerve conduction by binding to the α-subunit of voltage-gated sodium channels in nerve cells. This binding prevents sodium influx, thus inhibiting the generation and propagation of action potentials. The presence of an ester group allows for rapid hydrolysis by plasma cholinesterases, leading to the formation of its inactive metabolite, articainic acid. This hydrolysis occurs quickly, making articaine less likely to cause systemic toxicity compared to other local anesthetics .

Articaine is primarily used in dental practices for local infiltration anesthesia and nerve blocks during various procedures, including tooth extractions and restorative work. Its rapid metabolism allows for quick recovery from anesthesia, making it ideal for outpatient settings. Additionally, articaine's effectiveness in both simple and complex dental surgeries has led to its increased adoption over traditional anesthetics like lidocaine .

Articaine can be compared with several other local anesthetics that share similar chemical structures or applications:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Lidocaine | Amide-type | Longer duration of action; more systemic toxicity risk |

| Bupivacaine | Amide-type | Higher potency; longer duration; more cardiotoxicity risk |

| Mepivacaine | Amide-type | Less vasodilatory effect; shorter duration |

| Prilocaine | Amide-type | Lower toxicity; can cause methemoglobinemia |

| Ropivacaine | Amide-type | Less cardiotoxic than bupivacaine; long-acting |

Articaine's distinct thiophene ring allows for greater lipid solubility and faster metabolism compared to these compounds, making it particularly effective for dental applications where rapid onset and recovery are crucial .

Historical Synthesis and Introduction to Clinical Practice

Articaine’s origins trace back to 1969, when pharmacologist Roman Muschaweck and chemist Robert Rippel synthesized the compound under the provisional name HOE 40-045. Their work aimed to address limitations of existing anesthetics, such as lidocaine’s variable efficacy in dense mandibular bone. By replacing the benzene ring with a thiophene moiety and incorporating an ester group, they enhanced lipid solubility and metabolic clearance.

Clinical trials began in 1971 in Germany, led by Winther and Nathalang, who demonstrated articaine’s efficacy in maxillary procedures. By 1976, Hoechst AG (now Sanofi-Aventis) commercialized it as Ultracain in Germany, marking its formal entry into dentistry. The 1980s saw its expansion into Canada (1983) and the UK (1998), followed by FDA approval in 2000 under the brand Septocaine (4% articaine with 1:100,000 epinephrine). Subsequent formulations, including 1:200,000 epinephrine (2006), broadened its application in sensitive populations.

Transition from Carticaine to Articaine Nomenclature

Initially marketed as carticaine, the drug underwent a pivotal rebranding in 1984 to align with international nonproprietary naming conventions. The change to articaine resolved regulatory ambiguities and reflected its chemical identity: aromatic thiophene + amide/ester hybrid structure. This shift coincided with global expansion, easing its adoption in North America and Europe.

Evolution from Earlier Amide Local Anesthetics

Articaine’s development emerged from a lineage of amide anesthetics, beginning with lidocaine (1943), the first modern amide agent. Subsequent agents like prilocaine (1963) and bupivacaine (1965) prioritized prolonged duration but faced toxicity concerns. Articaine addressed these gaps through:

- Thiophene Ring: Enhanced lipid solubility (log P = 2.7 vs. lidocaine’s 2.4), enabling deeper tissue penetration.

- Ester Group Metabolism: Hydrolyzed by plasma cholinesterases to articainic acid, reducing systemic toxicity (half-life = 20–30 minutes vs. lidocaine’s 90–120 minutes).

Comparative studies highlighted its superiority in mandibular infiltration, achieving 3.81× higher success rates than lidocaine.

Chronological Advancement in Articaine Research Methodologies

Research methodologies evolved alongside clinical adoption:

- 1980s–1990s: Early pharmacokinetic studies using high-performance liquid chromatography (HPLC) quantified articaine’s rapid plasma clearance (Cmax = 400–580 μg/L post-injection).

- 2000s: Randomized controlled trials (RCTs) established its safety profile, with adverse events (e.g., paresthesia) occurring in ≤0.9% of cases, comparable to lidocaine.

- 2010s–2020s: Molecular studies elucidated its sodium channel binding kinetics, explaining its efficacy in inflamed tissues. Recent innovations include hydrazide-hydrazone derivatives for anticancer applications, though these remain preclinical.

Thiophene Ring Function and Significance in Anesthetic Efficacy

Articaine possesses a unique molecular architecture distinguished by the presence of a thiophene ring in place of the benzene ring found in conventional amide local anesthetics [1] [3]. This thiophene moiety represents a fundamental structural departure that confers distinctive pharmacological properties to articaine compared to other local anesthetic compounds [4].

The thiophene ring significantly enhances the lipid solubility of articaine, with studies demonstrating a lipid solubility of 49.5% compared to 2.9% for lidocaine [12]. This enhanced lipophilicity directly translates to superior tissue penetration capabilities, particularly through dense cortical bone structures [1] [3]. The thiophene configuration enables articaine to penetrate bone and nerve membranes more efficiently than other local anesthetics, facilitating successful infiltration injections even in mandibular regions where bone density typically impedes anesthetic diffusion [3].

Research has established that the thiophene ring contributes to articaine's enhanced anesthetic potency through improved membrane permeability [14]. The increased lipid solubility allows a larger proportion of the administered dose to enter neurons and interact with sodium ion channels, resulting in more effective nerve blockade [14]. Clinical studies have demonstrated that articaine exhibits superior efficacy rates, with infiltration anesthesia success rates being 2.78 times higher than lidocaine [2].

Table 1: Molecular Properties Comparison

| Property | Articaine | Lidocaine |

|---|---|---|

| Molecular Formula | C13H20N2O3S | C14H22N2O |

| Molecular Weight (g/mol) | 284.38 | 234.34 |

| Lipid Solubility (%) | 49.5 | 2.9 |

| Thiophene Ring Present | Yes | No (Benzene ring) |

| Partition Coefficient | 2.07 | 2.44 |

Dual Amide-Ester Structural Implications for Research Applications

Articaine represents a unique hybrid molecule containing both amide and ester functional groups within its molecular structure [10] [14]. This dual chemical nature distinguishes articaine from all other widely used local anesthetics, which typically possess either amide or ester linkages exclusively [24].

The amide component of articaine provides the primary mechanism for sodium channel blockade, similar to other amide local anesthetics [7]. However, the additional ester group introduces distinctive metabolic properties that have significant implications for research applications [2] [7]. The ester linkage undergoes rapid hydrolysis by plasma esterases, resulting in biotransformation occurring both in blood plasma and liver microsomal enzymes [12] [24].

This dual metabolic pathway provides articaine with a unique pharmacokinetic profile characterized by rapid elimination with a half-life of approximately 20-30 minutes, compared to 90 minutes for lidocaine [12] [14]. The primary metabolite, articainic acid, is pharmacologically inactive, which reduces the potential for accumulation-related complications in research settings [24].

The dual amide-ester structure enables researchers to investigate both rapid-onset anesthetic effects through the amide component and quick recovery characteristics through ester metabolism [23]. This combination makes articaine particularly valuable for studies requiring precise temporal control of anesthetic effects and rapid experimental recovery phases [25].

Structure-Activity Relationship Studies

Structure-activity relationship investigations have revealed critical molecular determinants governing articaine's anesthetic efficacy [15] [17]. The thiophene ring system serves as the primary structural element responsible for enhanced tissue penetration and potency [1] [14]. Comparative studies demonstrate that the thiophene configuration provides superior bone penetration capabilities compared to benzene-containing analogs [3].

The propyl side chain attached to the amino group contributes significantly to receptor binding affinity and selectivity [18]. Modifications to this alkyl substitution pattern have been shown to alter both anesthetic potency and duration of action in experimental models [18]. The methyl ester group facilitates rapid diffusion through biological membranes while simultaneously providing the substrate for plasma esterase metabolism .

Table 2: Structure-Activity Relationship Data

| Structural Component | Function | Impact on Efficacy |

|---|---|---|

| Thiophene Ring | Enhanced lipid solubility and tissue penetration | Increases potency and bone penetration |

| Ester Group | Rapid plasma metabolism by esterases | Reduces systemic toxicity, shorter half-life |

| Amide Linkage | Sodium channel blocking activity | Primary mechanism of nerve blockade |

| Propyl Side Chain | Determines binding affinity and selectivity | Modulates receptor interaction |

| Methyl Ester Group | Facilitates diffusion through biological membranes | Improves bioavailability |

Research has demonstrated that the combination of these structural elements results in articaine's unique pharmacological profile [19]. The thiophene ring enhances membrane interactions, while the ester functionality provides metabolic advantages over purely amide-based local anesthetics [12].

Molecular Binding Site Interactions

Articaine exhibits state-dependent sodium channel blockade through interactions with specific molecular binding sites [15]. Electrophysiological studies using rat skeletal muscle sodium channels have characterized articaine's binding affinities across different channel conformational states [15].

The binding affinity demonstrates a clear state-dependence hierarchy: open state channels exhibit the highest affinity with an inhibitory concentration of 15.8 ± 1.5 micromolar, inactivated state channels show intermediate affinity at 40.6 ± 2.7 micromolar, and resting state channels display the lowest affinity at 378 ± 26 micromolar [15]. This represents a binding preference ranking of open (23.9-fold) > inactivated (9.3-fold) > resting (1-fold) state [15].

Table 3: Articaine Sodium Channel Binding Data

| Channel Type | IC50 Open State (μM) | Binding Mechanism |

|---|---|---|

| rNav1.4 (Skeletal muscle) | 15.8 ± 1.5 | State-dependent via conserved local anesthetic receptor |

| hNav1.7 (Neuronal) | 8.8 ± 0.1 | High-affinity open-channel block |

| rNav1.8 (Neuronal) | 22.0 ± 0.5 | High-affinity open-channel block |

Receptor mapping studies have identified that articaine interacts strongly with phenylalanine residue 1764 in the fourth domain sixth segment of sodium channels [15]. This interaction occurs through the conserved local anesthetic receptor binding site, confirming that articaine utilizes the same fundamental binding mechanism as other local anesthetics while exhibiting enhanced affinity characteristics [15].

Receptor Mapping and Local Anesthetic Receptor Interaction Mechanisms

Detailed receptor mapping investigations have elucidated the molecular basis of articaine's interaction with voltage-gated sodium channels [15] [17]. Articaine binds to the local anesthetic receptor site located within the inner cavity of the sodium channel, specifically interacting with transmembrane segments in the fourth domain [15].

The binding mechanism involves reversible interaction with the alpha-subunit of voltage-gated sodium channels, reducing sodium influx and preventing threshold potential achievement [7]. This interaction demonstrates use-dependent characteristics, with higher affinity binding occurring during channel activation states [15].

Electrostatic contribution studies have revealed that articaine's binding involves cation-π interactions with aromatic residues in the channel pore [17]. Specifically, phenylalanine 1579 in the fourth domain sixth segment shows substantial electrostatic contributions to high-affinity use-dependent inhibition [17]. These interactions are preserved across neuronal sodium channel isoforms, including Nav1.7 and Nav1.8 subtypes [15].

The receptor mapping data demonstrate that articaine conforms to established local anesthetic binding models while exhibiting enhanced binding characteristics attributable to its unique thiophene-containing structure [15]. The molecular determinants identified through these studies provide insights into the structural basis for articaine's superior clinical efficacy compared to conventional local anesthetics [2] [9].

Biotransformation Pathways and Metabolite Formation

Articaine exhibits a unique dual biotransformation mechanism that distinguishes it from other amide local anesthetics. The primary biotransformation pathway involves the rapid hydrolysis of articaine's ester linkage by plasma cholinesterases, converting approximately 90-95% of the administered dose to articainic acid [1] [2] [3]. This process occurs predominantly in the bloodstream and tissues, with plasma cholinesterases serving as the primary enzymatic system responsible for articaine metabolism.

The biotransformation process follows first-order kinetics under normal physiological conditions, with a rapid elimination half-life of 20-44 minutes [4] [2] [5] [6]. The molecular structure of articaine, featuring both amide and ester characteristics, enables this efficient metabolic conversion. The carbomethoxy group undergoes rapid hydrolysis, producing articainic acid as the primary metabolite, which is pharmacologically inactive and exhibits significantly reduced toxicity potential compared to the parent compound [1] [7].

Secondary biotransformation pathways involve hepatic metabolism through cytochrome P450 enzymes, accounting for only 5-10% of the total dose [3] [7]. This minor hepatic pathway produces additional metabolites through oxidative processes, though these contribute minimally to the overall elimination profile. The predominance of plasma-mediated metabolism provides articaine with enhanced safety characteristics, as it reduces dependence on hepatic function for drug clearance [8] [9].

| Biotransformation Pathway | Percentage of Dose | Primary Enzyme | Primary Metabolite | Kinetic Pattern |

|---|---|---|---|---|

| Plasma cholinesterase hydrolysis | 90-95% | Plasma cholinesterase | Articainic acid | First-order |

| Hepatic cytochrome P450 metabolism | 5-10% | Hepatic microsomes | Articainic acid derivatives | Minor pathway |

| Tissue esterase hydrolysis | 35% (regional) | Tissue esterases | Articainic acid | Site-specific |

Plasma Cholinesterase-Mediated Hydrolysis Mechanisms

The plasma cholinesterase-mediated hydrolysis of articaine represents a sophisticated enzymatic process that governs the drug's pharmacokinetic profile. Plasma cholinesterases, also known as pseudocholinesterases or butyrylcholinesterases, demonstrate high affinity for articaine's ester linkage, facilitating rapid substrate conversion [2] [10]. The hydrolysis mechanism involves the nucleophilic attack of the enzyme's active site serine residue on articaine's carbomethoxy group, leading to the formation of an acyl-enzyme intermediate and subsequent hydrolysis to produce articainic acid [11].

Enzyme kinetics studies have demonstrated that articaine hydrolysis follows Michaelis-Menten kinetics with pH-dependent characteristics. At physiological pH (7.4), the Michaelis constant (Km) is approximately 22.1 μg/mL, while the maximum reaction rate (Vmax) is 0.17 μg/mL/min [11]. These kinetic parameters indicate high enzyme efficiency and substrate specificity for articaine hydrolysis.

The hydrolysis process exhibits saturable kinetics at higher articaine concentrations, suggesting that local tissue concentrations may exceed the enzyme's capacity for complete metabolism. This saturation phenomenon contributes to the prolonged local anesthetic effect observed clinically, as unmetabolized articaine remains available for sodium channel blockade [11]. The concentration-dependent nature of this process provides a mechanistic explanation for articaine's superior efficacy in infiltration anesthesia compared to other amide local anesthetics.

Tissue distribution studies have revealed that plasma cholinesterase activity varies significantly across different anatomical sites. In alveolar bone following dental extraction, articaine concentrations can reach levels 100 times higher than concurrent plasma concentrations [5]. This differential distribution pattern reflects the balance between local drug depot formation and enzymatic clearance capacity in specific tissue environments.

| Kinetic Parameter | Value at pH 7.4 | Clinical Significance |

|---|---|---|

| Km (Michaelis constant) | 22.1 μg/mL | Substrate affinity |

| Vmax (Maximum velocity) | 0.17 μg/mL/min | Enzyme capacity |

| Elimination half-life | 20-44 minutes | Clearance rate |

| Protein binding | 94-95% | Tissue distribution |

Articainic Acid Formation and Secondary Metabolism

Articainic acid, the primary metabolite of articaine, undergoes secondary metabolic transformations that contribute significantly to the overall elimination profile. Following its formation through plasma cholinesterase-mediated hydrolysis, articainic acid is subject to phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases in renal tubular cells [4] [12]. This secondary metabolism pathway accounts for approximately 25% of the articainic acid formed, producing articainic acid glucuronide as the major conjugated metabolite [12].

The pharmacokinetic characteristics of articainic acid differ substantially from those of the parent compound. Articainic acid exhibits a longer elimination half-life of 2.19 ± 0.98 hours compared to articaine's 20-44 minute half-life [4]. The volume of distribution for articainic acid (38.4 ± 7.5 L) is significantly smaller than that of articaine (329 ± 212 L), reflecting the metabolite's reduced lipophilicity and tissue penetration capacity [4].

Renal clearance mechanisms play a crucial role in articainic acid elimination. The renal clearance of articainic acid (119.6 ± 30.1 mL/min) substantially exceeds that of articaine (22.5 ± 13.9 mL/min), indicating active tubular secretion processes [4] [13]. This enhanced renal clearance contributes to the efficient elimination of the metabolite, preventing accumulation even with repeated articaine administration.

The glucuronidation process occurs primarily in renal tubular cells, where articainic acid undergoes conjugation with glucuronic acid to form articainic acid glucuronide. This conjugated metabolite is not detectable in plasma but exhibits an apparent renal clearance of 25.4 ± 12.0 mL/min [12]. The intracellular formation and direct excretion of the glucuronide conjugate represent a specialized elimination mechanism that enhances overall drug clearance efficiency.

| Metabolite | Half-life | Volume of Distribution | Renal Clearance | Excretion Route |

|---|---|---|---|---|

| Articainic acid | 2.19 ± 0.98 hours | 38.4 ± 7.5 L | 119.6 ± 30.1 mL/min | Renal (64.2-70%) |

| Articainic acid glucuronide | Not determined | Not applicable | 25.4 ± 12.0 mL/min | Renal (13.4-15%) |

| Unchanged articaine | 20-44 minutes | 329 ± 212 L | 22.5 ± 13.9 mL/min | Renal (1.45-5%) |

Pharmacokinetic Modeling in Various Tissue Environments

Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for understanding articaine's disposition across different tissue environments. These models incorporate anatomical, physiological, and biochemical parameters to predict drug concentration-time profiles in various tissues [14] [15]. The unique tissue penetration characteristics of articaine, attributed to its thiophene ring structure and intramolecular hydrogen bonding capacity, necessitate specialized modeling approaches that account for enhanced tissue distribution [16].

Population pharmacokinetic analyses have revealed significant inter-individual variability in articaine disposition, with age and gender serving as important covariates. Elderly patients demonstrate reduced clearance (from 12.1 mL/min/kg to 9.83 mL/min/kg) and decreased volume of distribution, resulting in higher plasma concentrations following equivalent doses [6] [17]. Gender-specific differences in elimination rate constants have been identified, with implications for dosing optimization in clinical practice [18] [14].

The tissue distribution characteristics of articaine demonstrate remarkable site-specific variations. In palatal tissues, articaine concentrations following buccal injection reach 0.319 ± 0.037 μg/mL in mucosa and 0.155 ± 0.012 μg/mL in bone, representing significantly higher levels compared to equivalent lidocaine administrations [19]. This superior tissue penetration capability enables effective anesthesia with reduced injection volumes and fewer injection sites.

Mechanistic modeling approaches have incorporated the unique properties of articaine's intramolecular hydrogen bonding and lipophilicity switching mechanisms. These models predict that articaine's ability to modulate its lipophilicity in response to tissue pH and ionic strength contributes to its enhanced membrane permeability and tissue accumulation [16]. The thiophene ring structure provides additional lipophilic character that facilitates passage through biological membranes more efficiently than benzene ring-containing local anesthetics.

| Tissue Environment | Concentration Enhancement | Mechanism | Clinical Benefit |

|---|---|---|---|

| Alveolar bone | 100-fold vs plasma | Thiophene ring lipophilicity | Prolonged anesthesia |

| Palatal tissues | 2-3 fold vs lidocaine | Intramolecular hydrogen bonding | Reduced injections |

| Mandibular cortical bone | Superior penetration | Enhanced diffusion | Effective nerve blocks |

| Soft tissues | Extended duration | Ester group metabolism | Longer anesthesia |

Butyrylcholinesterase Gene Mutations and Implications for Metabolism Research

Genetic polymorphisms in the butyrylcholinesterase (BCHE) gene significantly impact articaine metabolism and clinical outcomes. The BCHE gene, located on chromosome 3q26.1-q26.2, encodes the primary enzyme responsible for articaine hydrolysis [20] [21]. More than 58 different mutations have been identified in the BCHE gene, resulting in various phenotypic expressions that affect enzyme activity and articaine clearance [21] [22].

The atypical variant (A539T) represents one of the most clinically significant mutations, characterized by reduced enzyme affinity for articaine and other ester substrates. Individuals with this mutation demonstrate prolonged articaine metabolism, potentially leading to extended anesthetic effects and increased risk of systemic toxicity [21] [22]. The K-variant mutation, also involving the A539T substitution, results in reduced enzyme quantity while maintaining normal catalytic activity per molecule [21].

Compound heterozygous mutations present particular challenges for articaine metabolism. The J-variant, characterized by both E497V and A539T mutations, causes approximately two-thirds reduction in circulating enzyme molecules and corresponding decreases in metabolic capacity [22]. Novel mutations, such as the frameshift mutation c.401_402insA and nonsense mutation c.73A>T, result in severely reduced or absent enzyme activity, necessitating careful consideration of articaine use in affected individuals [20].

The C5-variant represents an interesting exception, associated with enhanced enzyme activity levels 2-3 times above normal. Individuals with this variant demonstrate accelerated articaine metabolism, potentially requiring higher doses or more frequent administration to achieve desired anesthetic effects [21]. This variant has a frequency of approximately 10% in Caucasian populations, highlighting the importance of genetic considerations in articaine pharmacotherapy.

Clinical implications of BCHE gene mutations extend beyond simple dose adjustments. Patients with reduced enzyme activity may experience prolonged soft tissue anesthesia, delayed recovery, and increased susceptibility to systemic toxicity [20] [21]. Conversely, individuals with enhanced enzyme activity may require modified dosing strategies to achieve adequate anesthetic depth and duration. The development of pharmacogenetic testing protocols for BCHE variants represents an important frontier in personalized articaine therapy.

| Mutation Type | Enzyme Activity | Clinical Impact | Population Frequency |

|---|---|---|---|

| Atypical (A539T) | Reduced affinity | Prolonged metabolism | 1:3000-1:5000 |

| K-variant (A539T) | Reduced quantity | Decreased clearance | 1:300-1:500 |

| J-variant (E497V+A539T) | 2/3 reduction | Significant impairment | Rare (<1:10000) |

| Silent variants | Absent activity | Complete metabolism failure | Very rare |

| C5-variant | Increased 2-3x | Enhanced metabolism | ~10% Caucasians |

Research implications of BCHE genetic variations include the development of predictive models for articaine pharmacokinetics based on genotype. Population pharmacokinetic models incorporating genetic covariates can improve dosing precision and reduce adverse events. Furthermore, the identification of novel mutations continues to expand our understanding of articaine metabolism and may lead to the development of alternative local anesthetics with reduced dependence on specific enzyme pathways.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (78.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (21.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01B - Anesthetics, local

N01BB - Amides

N01BB08 - Articaine

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

23964-57-0